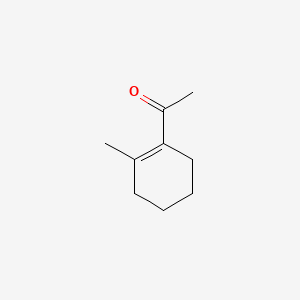

Ethanone, 1-(methylcyclohexenyl)-

Description

Contextual Significance in Organic Synthesis and Chemical Research

Ethanone (B97240), 1-(methylcyclohexenyl)- and its structural isomers serve as versatile intermediates in the synthesis of more complex organic molecules. ontosight.ai Their utility is primarily due to the reactive sites within the molecule, such as the carbon-carbon double bond in the cyclohexene (B86901) ring and the carbonyl group of the ethanone moiety, which can be chemically modified to introduce a variety of functional groups. ontosight.ai This reactivity makes them valuable building blocks in the production of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.aiontosight.ai

The study of cyclic ketones, including ethanone, 1-(methylcyclohexenyl)-, is a significant area of research. For instance, the functionalization of C-H bonds in ketones is a topic of interest for creating bioactive natural products and synthetic pharmaceutical compounds. chemistryviews.org Research has explored methods like the α-alkylation of cyclic ketones to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. chemistryviews.org

Furthermore, the synthesis and reactivity of fluorinated cyclic ketones have been investigated to create novel compounds. sapub.orgresearchgate.net These studies often involve reactions such as Claisen condensation and electrophilic fluorination. sapub.org The resulting fluorinated compounds have potential applications as metal chelating agents and as synthons for heteroaromatic molecules. researchgate.net

Detailed Research Findings:

Recent advancements in catalysis have provided new methods for the modification of cyclic ketones. For example, the use of cadmium selenide (B1212193) quantum dots as photocatalysts has enabled the α-alkylation of cyclic ketones without the need for amine catalysts or directing groups. chemistryviews.org In this process, the ketone is adsorbed onto the surface of the quantum dots, and light irradiation facilitates the formation of a radical at the α-carbon, which then couples with an alkene. chemistryviews.org

In the realm of fluorination, the reagent Selectfluor® has been used for the electrophilic fluorination of cyclic ketones. sapub.org The mechanism is thought to involve the attack of an enol or enolate form of the ketone on the fluorinating agent. sapub.org The degree of fluorination can be influenced by factors such as reaction conditions and the substrate's tendency to enolize. sapub.orgresearchgate.net

The table below provides a summary of key chemical data for Ethanone, 1-(methylcyclohexenyl)- and a related isomer.

| Property | Ethanone, 1-(methylcyclohexenyl)- | Ethanone, 1-(1-methylcyclohexyl)- |

| Molecular Formula | C9H14O nih.gov | C9H16O nist.govnih.gov |

| Molecular Weight | 138.21 g/mol nih.gov | 140.22 g/mol nih.govbiosynth.com |

| CAS Registry Number | 88449-94-9 nih.gov | 2890-62-2 nist.govnih.govbiosynth.com |

| IUPAC Name | 1-(2-methylcyclohex-1-en-1-yl)ethanone nih.gov | 1-(1-methylcyclohexyl)ethanone nih.gov |

| Synonyms | 1-(Methylcyclohexenyl)ethanone nih.gov | 1-(1-Methyl-cyclohexyl)-ethanone nist.gov |

Note: The data in this table is compiled from various sources and should be used for informational purposes.

Scope of Academic Inquiry into Ethanone, 1-(methylcyclohexenyl)-, and Related Cyclic Ketones

The academic inquiry into ethanone, 1-(methylcyclohexenyl)- and related cyclic ketones is broad, encompassing their synthesis, structural elucidation, and the exploration of their reactivity in various chemical transformations. Researchers are interested in understanding how the interplay of the cyclic structure and the ketone functionality influences the chemical behavior of these molecules.

A significant area of investigation is the development of novel synthetic routes to these compounds and their derivatives. For example, the Diels-Alder reaction is a common strategy for constructing the cyclohexene ring system found in many of these ketones. googleapis.com Isomerization reactions are also studied to convert between different isomers of methyl-substituted cyclohexenyl methyl ketones, which can be important for accessing specific target molecules. googleapis.com

The reactivity of the carbonyl group in cyclic ketones is another major focus. These ketones undergo a wide range of reactions, including reductions, oxidations, and nucleophilic additions. ontosight.ai The stereochemical outcome of these reactions is often a key point of investigation, as the cyclic framework can impose significant steric constraints, leading to stereoselective transformations.

Furthermore, the unique structural features of these compounds make them interesting targets for spectroscopic and computational studies. Techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing these molecules and understanding their electronic and structural properties. nih.govnist.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylcyclohexen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSWYDUVHMPLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237052 | |

| Record name | Ethanone, 1-(methylcyclohexenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88449-94-9 | |

| Record name | Ethanone, 1-(methylcyclohexenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(methylcyclohexenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanone, 1 Methylcyclohexenyl and Its Analogues

Established Synthetic Routes to Substituted Cyclohexenyl Ethanones

The construction of substituted cyclohexenyl ethanones is achieved through carefully planned reaction sequences that build the molecule step-by-step. These routes often combine ring-forming reactions with functional group interconversions to yield the desired product.

Multi-step Reaction Sequences in Ketone Synthesis

The synthesis of complex molecules like substituted cyclohexenyl ethanones rarely occurs in a single step. Instead, chemists employ multi-step reaction sequences where the product of one reaction becomes the starting material for the next. This approach allows for the systematic construction of the target molecule, controlling the placement of functional groups and the stereochemistry of the product.

A common strategy involves first constructing a substituted cyclohexene (B86901) ring, followed by the introduction or modification of a side chain to form the ethanone (B97240) group. For example, a sequence might begin with the formation of a cyclohexene derivative, which is then subjected to reactions to install the acetyl group. One such sequence involves the treatment of a protected 1,3-cyclohexanedione (B196179) with methanesulfonyl chloride, followed by nucleophilic displacement and addition of an organometallic reagent to form a substituted cyclohexenone. nih.gov This enone can then be further modified.

These multi-step syntheses often require careful planning, known as retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com

Table 1: Illustrative Multi-step Synthesis of a Substituted Cyclohexenone

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,3-Cyclohexanedione | Methane sulfonyl chloride, K₂CO₃ | 3-Oxocyclohex-1-en-1-yl methanesulfonate |

| 2 | 3-Oxocyclohex-1-en-1-yl methanesulfonate | Sodium ethoxide | 3-Ethoxycyclohex-2-en-1-one |

| 3 | 3-Ethoxycyclohex-2-en-1-one | Phenylmagnesium chloride | 3-Phenylcyclohex-2-en-1-one |

This table illustrates a general sequence for creating a substituted cyclohexenone, a core structure of the target analogues. nih.gov

Catalytic Hydrogenation and Reduction Strategies in Cyclohexanone (B45756) Derivative Synthesis

Catalytic hydrogenation and reduction are fundamental techniques for modifying cyclohexanone derivatives. These methods can be employed to selectively reduce double bonds or the ketone functionality itself, offering a versatile approach to a wide array of saturated and unsaturated cyclic compounds.

The selective hydrogenation of α,β-unsaturated ketones to their saturated counterparts is a significant challenge due to the potential for over-reduction of the ketone or the formation of alcohols. acs.org However, various catalytic systems have been developed to achieve high chemoselectivity. For instance, copper-catalyzed hydroboration/protodeboronation offers a method for the chemoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, yielding saturated ketones in good yields. rsc.org Similarly, tetraarylhydrophosphorane has been shown to catalyze the 1,4-reduction of α,β-unsaturated ketones in the presence of pinacolborane. acs.org

Transition metal catalysts, particularly those based on rhodium and palladium, are widely used for the hydrogenation of aromatic ketones to produce cyclohexane (B81311) derivatives. nih.govresearchgate.net For example, rhodium nanoparticles supported on an ionic liquid phase have demonstrated excellent activity for both the hydrogenation and hydrodeoxygenation of aromatic ketones. nih.govresearchgate.net The reaction temperature can be adjusted to control the product distribution, favoring either the hydrogenated alcohol or the fully deoxygenated alkane. nih.gov Palladium catalysts are also effective for the selective hydrogenation of phenolic compounds to the corresponding cyclohexanone derivatives. rsc.org

The choice of catalyst and support can significantly impact the reaction's selectivity. For instance, studies on the hydrogenation of cyclohexanone over Pt-Sn surface alloys have shown that the product selectivity is highly dependent on the reaction temperature, yielding cyclohexanol (B46403) at lower temperatures and cyclohexene and cyclohexane at higher temperatures. princeton.edu

Table 1: Catalytic Hydrogenation of Ketone Derivatives

| Catalyst System | Substrate | Product | Key Features |

| Copper-catalyzed hydroboration/protodeboronation | α,β-Unsaturated Ketones | Saturated Ketones | High chemoselectivity for C=C bond reduction. rsc.org |

| Tetraarylhydrophosphorane/Pinacolborane | α,β-Unsaturated Ketones | Saturated Ketones | Chemoselective 1,4-reduction. acs.org |

| Rhodium Nanoparticles on Ionic Liquid | Aromatic Ketones | Cyclohexane Derivatives | Controllable hydrogenation and hydrodeoxygenation. nih.govresearchgate.net |

| Palladium/TiO₂ | Guaiacol | 2-Methoxycyclohexanone | Selective hydrogenation of phenolic compounds. rsc.org |

| Pt-Sn Surface Alloys | Cyclohexanone | Cyclohexanol, Cyclohexene, Cyclohexane | Temperature-dependent product selectivity. princeton.edu |

Advanced and Stereoselective Synthesis of Methylcyclohexenyl Ketones

The development of methods to control the stereochemistry of chemical reactions has revolutionized organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where different enantiomers can have vastly different effects.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgegyankosh.ac.in In the context of chiral ketone synthesis, this principle is applied to control the stereochemical outcome of reactions that create a new chiral center.

Several models have been developed to explain and predict the outcome of asymmetric induction in reactions involving carbonyl compounds. For instance, Cram's rule predicts the major diastereomer formed in nucleophilic additions to ketones with an adjacent chiral center based on steric hindrance. wikipedia.orgegyankosh.ac.in The Felkin-Anh model provides a more refined prediction by considering the arrangement of substituents around the chiral center. acs.org These models are foundational to designing synthetic strategies that yield specific stereoisomers.

The stereochemical course of a reaction can be influenced by various factors, including the inherent chirality of the substrate, the use of chiral auxiliaries, or the employment of chiral catalysts. rsc.org Substrate-based stereocontrol is effective when the chiral element within the substrate itself directs the approach of the incoming reagent. rsc.org

Chiral catalysts are instrumental in achieving high levels of stereocontrol in asymmetric synthesis. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. acs.org The design and synthesis of effective chiral catalysts is a major area of research in organic chemistry. uv.eselsevierpure.com

Chiral phosphine (B1218219) ligands are a prominent class of ligands used in transition metal-catalyzed asymmetric reactions. nih.govresearchgate.netnih.gov These ligands can possess chirality at the phosphorus atom (P-chiral) or in their backbone structure. nih.govwikipedia.org The electronic and steric properties of these ligands can be fine-tuned to optimize the enantioselectivity and catalytic activity of the metal complex. nih.gov For example, chiral diphosphine ligands have been successfully employed in the asymmetric hydrogenation of ketones, leading to the formation of chiral alcohols with high enantiomeric excess. nih.gov

The development of chiral catalysts extends beyond phosphine ligands. Chiral N-heterocyclic carbene (NHC) copper complexes have been used for the conjugate reduction of α,β-unsaturated carbonyl compounds. nih.gov Furthermore, cinchona alkaloid-derived phase-transfer catalysts have enabled the direct catalytic asymmetric synthesis of γ-amino ketones. nih.gov The modular design of many chiral ligands allows for systematic modification to suit specific reactions and substrates. pnas.org

Table 2: Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Ligand/Motif | Application | Key Features |

| Transition Metal Complexes | Chiral Phosphines (e.g., DIPAMP, BINAP) | Asymmetric Hydrogenation | High enantioselectivity and catalytic activity. nih.govresearchgate.netwikipedia.org |

| Transition Metal Complexes | Chiral Diphosphines | Asymmetric Hydrogenation of Ketones | Controllable chiral environment. nih.gov |

| Copper Complexes | Chiral N-Heterocyclic Carbenes (NHCs) | Conjugate Reduction of Unsaturated Carbonyls | Catalytic 1,4-reduction. nih.gov |

| Phase-Transfer Catalysts | Cinchona Alkaloid Derivatives | Asymmetric Synthesis of γ-Amino Ketones | Direct synthesis from prochiral precursors. nih.gov |

Diastereoselective Synthesis Considerations

Diastereoselectivity is a critical consideration in the synthesis of cyclic ketones bearing multiple stereocenters. The relative orientation of substituents on the cyclohexene ring significantly influences the molecule's properties and biological activity.

One study details a palladium-catalyzed Mizoroki–Heck method for the diastereoselective spirocyclization of N-methylallylanilines, yielding spiroindolines. nih.gov The diastereoselectivity of this process was confirmed through X-ray crystallography and 2D NOESY analysis. nih.gov Furthermore, density functional theory (DFT) calculations were employed to rationalize the observed stereochemical outcome. nih.gov

In a different approach, the synthesis of chiral Swaminathan ketones, which possess a bicyclo[5.4.0]undecane core, has been achieved with excellent enantioselectivities. rsc.org This was accomplished via an organocatalytic asymmetric desymmetrization strategy involving an amine/acid-catalyzed conformation-controlled intramolecular aldol (B89426) condensation. rsc.org

Control of Isomerism in Synthetic Pathways of Cyclohexenyl Ketones

A patented process addresses this issue by providing a method for the isomerization of a 2-alkyl-cyclohex-3-enyl alkyl or alkenyl ketone. google.com This process yields a mixture of the corresponding 2-alkyl-cyclohex-2-enyl ketones and 2-alkylene-cyclohexyl ketones. google.com The key to this transformation is the use of a catalyst complex formed from the reaction of a ruthenium organometallic precursor and an acid, such as BF₃ or a BF₃ adduct. google.com The reaction is typically carried out in a non-coordinating or weakly coordinating solvent at temperatures ranging from 60°C to the refluxing temperature of the solvent. google.com

Table 2: Parameters for Ruthenium-Catalyzed Isomerization of Cyclohexenyl Ketones

| Parameter | Value/Description | Reference |

| Catalyst | Ruthenium organometallic precursor and an acid (e.g., BF₃) | google.com |

| Acid/Ruthenium Molar Ratio | 0.3 to 3.1 | google.com |

| Solvent | Non-coordinating or weakly coordinating | google.com |

| Temperature | 60°C to reflux (preferably 110°C to 165°C) | google.com |

Green Chemistry Principles in the Synthesis of Cyclic Ketones

The principles of green chemistry are increasingly being integrated into the synthesis of cyclic ketones to develop more sustainable and environmentally friendly processes.

Development of Environmentally Benign Processes

Research has focused on developing greener synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. For instance, the self-condensation of cyclic ketones like cyclohexanone can be achieved with high selectivity using a MOF-encapsulating phosphotungstic acid catalyst. rsc.org This method has potential for producing renewable high-density fuels. rsc.org

Another green approach involves the use of microwave-assisted reactions, solvent-free conditions, heterogeneous catalysis, and ultrasound reactions in the synthesis of various cyclic compounds. researchgate.net Metal-free protocols for the synthesis of acetals and cyclic acetals from ketones using green solvents like DMSO, DMF, and water have also been explored. ijsdr.org

Biotransformation as a Synthetic Tool for Ketone Derivatives

Biotransformation, utilizing whole cells or isolated enzymes, offers a powerful and green alternative for the synthesis of ketone derivatives. This approach often provides high selectivity and operates under mild reaction conditions.

A study on the bioreduction of α,β-unsaturated ketones, including ketoisophorone and 2-methyl-cyclopentenone, by non-conventional yeasts demonstrated high to total conversion yields. nih.gov The primary reaction was the asymmetric reduction of the conjugated C=C bond, catalyzed by enoate reductases. nih.gov This highlights the potential of yeast whole-cell biocatalysts for the selective transformation of these substrates. nih.gov

Chemical Reactivity and Reaction Mechanisms of Ethanone, 1 Methylcyclohexenyl

General Reactivity of the Ketone Functional Group

The ketone group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. masterorganicchemistry.com This polarity governs the characteristic reactions of ketones.

Nucleophilic Addition Reactions to the Carbonyl

A fundamental reaction of ketones is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org For α,β-unsaturated ketones like Ethanone (B97240), 1-(methylcyclohexenyl)-, nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition). libretexts.org

Strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, directly attacking the carbonyl carbon. libretexts.orgquimicaorganica.org This results in the formation of an alkoxide intermediate, which upon protonation yields a tertiary alcohol. Weaker nucleophiles, including amines, alcohols, and cyanides, generally favor 1,4-conjugate addition. quimicaorganica.orgpressbooks.pub This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org The 1,4-addition mechanism involves the initial attack of the nucleophile on the β-carbon, forming an enolate intermediate which is then protonated to give the final product. quimicaorganica.orgpressbooks.pub

Organocuprates, a type of softer organometallic reagent, are particularly useful for achieving 1,4-addition to α,β-unsaturated ketones. quimicaorganica.orgpressbooks.pub

Alpha-Substitution Reactions

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with an electrophile. wikipedia.orgmsu.edu This reactivity stems from the increased acidity of the α-hydrogens, which can be removed by a base to form a resonance-stabilized enolate ion. wikipedia.orgmasterorganicchemistry.com The enolate ion is a powerful nucleophile that can react with a variety of electrophiles. masterorganicchemistry.com

In the case of Ethanone, 1-(methylcyclohexenyl)-, the α-hydrogens are on the methyl group attached to the carbonyl. The formation of the enolate can be achieved using a strong base, and this enolate can then participate in reactions such as alkylation. nih.gov While strong bases are typically required to generate ketone enolates, it has been shown that secondary amines can also facilitate enolate formation under certain conditions. nih.gov The enolate can then undergo reactions like the Michael addition, where it adds to an α,β-unsaturated carbonyl compound. pressbooks.pubpsiberg.com

Reduction Reactions Leading to Carbinols and Alcohols

The ketone functional group can be reduced to a secondary alcohol, specifically a carbinol in this case. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk

The reduction of an aldehyde or ketone with these reagents results in a primary or secondary alcohol, respectively. chemguide.co.uklibretexts.org For Ethanone, 1-(methylcyclohexenyl)-, reduction yields 1-(methylcyclohexenyl)ethanol. The choice of reducing agent can be important; LiAlH₄ is a much stronger reducing agent than NaBH₄. youtube.com The reaction with NaBH₄ is often carried out in protic solvents like methanol (B129727) or ethanol, while reactions with LiAlH₄ are typically performed in aprotic solvents like ether, followed by an aqueous workup. chemguide.co.ukyoutube.com

The reduction of α,β-unsaturated ketones can be selective. Depending on the reagent and conditions, either the carbonyl group (1,2-reduction) or the carbon-carbon double bond (1,4-reduction) can be reduced. researchgate.netmdpi.com For example, using sodium borohydride in the presence of cerium chloride can selectively reduce the carbonyl group to an allylic alcohol. researchgate.net

Reactions of the Methylcyclohexenyl Moiety

The methylcyclohexenyl part of the molecule also possesses distinct reactivity, primarily centered around the carbon-carbon double bond of the cyclohexene (B86901) ring.

Transformations Involving the Cyclohexene Ring Structure

The double bond in the cyclohexene ring can undergo various addition reactions. Hydrogenation, for instance, can reduce the double bond to a single bond, saturating the ring. wikipedia.org This can be achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org Other transformations can also target the alkene, such as epoxidation or dihydroxylation. The Robinson annulation is a classic method for forming cyclic enones, demonstrating a synthetic route that creates such ring structures. psiberg.com

Acylation Reactions and Ester Derivative Formation

Acylation reactions involving ethanone, 1-(methylcyclohexenyl)- and its derivatives are utilized in synthetic chemistry to create more complex molecules. For instance, the synthesis of various isomers of cyclohexane-based carboxyester coolants can be achieved through synthetic routes involving cyclohexane-based ester derivatives. google.com In some cases, these reactions can be highly selective. For example, the photoacylation of 1,4-naphthoquinone (B94277) with aldehydes can produce acylated 1,4-naphthohydroquinones in good to high yields. mdpi.com This process can even be coupled with in-line oxidation to directly synthesize acylated 1,4-naphthoquinones. mdpi.com

Ester derivatives of related cyclohexyl ketones can be prepared through various chemical transformations. For example, alcohols can be reacted with acylating agents in the presence of a catalyst. google.com A specific instance is the synthesis of (racemic)-trans-2-isopropyl-cis-5-methylcyclohexyl 2-(2-((tert-butoxycarbonyl)amino)acetamido)benzoate from the corresponding cyclohexane (B81311) derivative. google.com

The table below summarizes examples of acylation and esterification reactions involving cyclic ketones.

Table 1: Examples of Acylation and Esterification Reactions

| Reactant(s) | Reagent(s) | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone, Acetaldehyde | Pyrex-filtered UVB light, Acetone | 1-(1,4-Dihydroxynaphthalen-2-yl)ethan-1-one | 70-90% | mdpi.com |

| 1,4-Naphthoquinone, Propanal | Pyrex-filtered UVB light, Acetone | 1-(1,4-Dihydroxynaphthalen-2-yl)propan-1-one | High | mdpi.com |

| (Racemic)-trans-2-isopropyl-cis-5-methylcyclohexanol | 2-(2-((tert-butoxycarbonyl)amino)acetamido)benzoic acid | (Racemic)-trans-2-isopropyl-cis-5-methylcyclohexyl 2-(2-((tert-butoxycarbonyl)amino)acetamido)benzoate | - | google.com |

Mechanistic Studies of Chemical Transformations

Elucidation of Reaction Pathways and Intermediates

The chemical transformations of cyclic ketones, including ethanone, 1-(methylcyclohexenyl)-, can proceed through various reaction pathways involving different intermediates. For instance, in the pyrolysis and combustion of methylcyclohexane (B89554), a related cycloalkane, a number of intermediates have been identified, including radicals like CH₃, C₃H₃, C₃H₅, and C₅H₅, as well as cyclic C6- and C7-intermediates such as benzene (B151609), 1,3-cyclohexadiene, cyclohexene, and toluene (B28343). researchgate.net The observation of these cyclic intermediates provides evidence for specific formation channels of toluene and benzene. researchgate.net

In photochemical reactions, α-cleavage is a common process for cyclic ketones. libretexts.org This homolytic cleavage of the bond between the carbonyl group and an α-carbon atom results in the formation of a diradical. libretexts.org This diradical can then undergo further reactions, such as the loss of carbon monoxide, to form a new ring system. libretexts.org The initial α-cleavage is often a key step that drives the subsequent transformations. libretexts.org

Kinetics and Thermodynamics of Reactions

The kinetics and thermodynamics of reactions involving ethanone, 1-(methylcyclohexenyl)- and related compounds are crucial for understanding and predicting their chemical behavior. For methylcyclohexane, a kinetic model has been developed to describe its combustion, which includes a sub-mechanism for methylcyclohexane itself. researchgate.net Rate of production and sensitivity analyses have been used to elucidate the consumption of methylcyclohexane and the formation of key products like toluene and benzene under different conditions. researchgate.net Furthermore, the rate constants for reactions such as the H-abstraction of methylcyclohexane by H atoms, and the isomerization and decomposition of the resulting cyclic C₇H₁₃ radicals have been calculated. researchgate.net

Thermodynamic data, such as the enthalpy of vaporization, is also important for characterizing these compounds. For ethanone, 1-(1-methylcyclohexyl)-, a related isomer, the enthalpy of vaporization has been determined over a range of temperatures. nist.gov

The table below presents thermodynamic data for a related compound.

Table 2: Enthalpy of Vaporization for Ethanone, 1-(1-methylcyclohexyl)-

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) | Data Source |

|---|---|---|

| 358 - 410 | - | nist.gov |

| 374 - 414 | - | nist.gov |

Photochemical Reactivity of Unsaturated Ketones

UV-Irradiation Induced Transformations

Unsaturated ketones, such as ethanone, 1-(methylcyclohexenyl)-, exhibit a range of photochemical reactivity upon UV irradiation. The absorption of UV light can lead to the formation of excited states which can then undergo various transformations. iupac.org For cyclic ketones, UV irradiation can induce photoisomerization. acs.org The nature of the excited state (singlet or triplet) can significantly influence the reaction pathway and the products formed. iupac.orgacs.org For example, the photolytic cleavage of certain bonds in cyclic ketones can occur from either the singlet or triplet excited state, leading to different outcomes. iupac.org

In some cases, UV irradiation can be used to enhance the synthesis of specific compounds. For instance, in the plant Artemisia argyi, UV-B irradiation has been shown to upregulate the synthesis of various volatile compounds, including ketones. mdpi.com This is achieved through the upregulation of key enzymes in biosynthetic pathways. mdpi.com

Photodegradation Pathways of Cyclic Ketones

The photodegradation of cyclic ketones is an important area of study, particularly in the context of environmental chemistry and materials science. The Norrish Type I and Type II reactions are well-established photodegradation pathways for ketones. libretexts.orgchemrxiv.org The Norrish Type I reaction involves α-cleavage to form a diradical, which can then lead to uncontrolled reactions and, in the case of polymers, the formation of microplastic fragments. libretexts.orgchemrxiv.org The Norrish Type II process involves intramolecular hydrogen abstraction, leading to a 1,4-diradical that can then fragment. libretexts.org

Recent research has focused on developing ketone-based polymers that undergo selective photodegradation. chemrxiv.org By designing polymers with specific molecular features, it is possible to control the degradation pathway and produce non-toxic products. chemrxiv.org Computational modeling can be used to understand the molecular features that enable these selective degradation pathways, which may involve both radical and reactive oxygen species. chemrxiv.org

The table below summarizes the primary photochemical processes for cyclic ketones.

Table 3: Primary Photochemical Processes of Cyclic Ketones

| Process | Description | Intermediate(s) | Subsequent Reactions | Reference |

|---|---|---|---|---|

| Norrish Type I (α-Cleavage) | Homolytic cleavage of the bond between the carbonyl group and an α-carbon. | Diradical | Decarbonylation, ring formation | libretexts.org |

| Norrish Type II | Intramolecular hydrogen abstraction by the excited carbonyl group. | 1,4-Diradical | Fragmentation | libretexts.org |

| Photoisomerization | Rearrangement of the molecular structure upon light absorption. | Excited state (singlet or triplet) | Formation of isomers | acs.org |

Spectroscopic Characterization and Advanced Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Ethanone (B97240), 1-(methylcyclohexenyl)- , with the molecular formula C9H14O, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement. nih.gov

The IUPAC name for this compound is 1-(2-methylcyclohex-1-en-1-yl)ethanone . nih.gov The proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental to its characterization. While specific, detailed research findings on advanced NMR studies for this exact compound are not extensively published, the expected spectral features can be inferred from established principles and databases.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for Ethanone, 1-(methylcyclohexenyl)- . nih.gov Based on its structure, one would expect to observe distinct signals for the nine carbon atoms. Key expected chemical shifts include a signal for the carbonyl carbon of the ketone group, typically in the downfield region of the spectrum. The olefinic carbons of the cyclohexene (B86901) ring would also exhibit characteristic shifts, as would the methyl groups and the aliphatic carbons of the ring.

Advanced 2D NMR Techniques: In cases of complex or overlapping signals in 1D NMR, 2D NMR spectroscopy is invaluable for unambiguous structural elucidation. omicsonline.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, allowing for the tracing of the connectivity of the protons within the cyclohexene ring and identifying the protons on the carbon atoms adjacent to the methyl and acetyl groups. omicsonline.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal to its attached proton(s). omicsonline.org

The application of these advanced NMR methods allows for a detailed and unambiguous assembly of the molecular structure of Ethanone, 1-(methylcyclohexenyl)- . nih.gov

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A vapor phase IR spectrum for Ethanone, 1-(methylcyclohexenyl)- is available, providing key insights into its functional group composition. nih.gov

The most prominent and diagnostic feature in the FT-IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For α,β-unsaturated ketones, this peak is typically observed in the range of 1650-1700 cm⁻¹. The conjugation of the carbonyl group with the carbon-carbon double bond of the cyclohexene ring lowers the vibrational frequency compared to a simple aliphatic ketone.

Other significant absorption bands would include:

C=C Stretching: A peak corresponding to the carbon-carbon double bond stretch within the cyclohexene ring, expected in the region of 1600-1680 cm⁻¹.

C-H Stretching: Absorptions for the stretching vibrations of C-H bonds. Olefinic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclohexene ring methylene (B1212753) groups) are found just below 3000 cm⁻¹.

C-H Bending: Various bending vibrations for the methyl and methylene groups would be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The table below summarizes the expected characteristic FT-IR absorption bands for Ethanone, 1-(methylcyclohexenyl)- .

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Carbonyl Stretch | C=O (Ketone, conjugated) | 1650 - 1700 |

| Alkene Stretch | C=C | 1600 - 1680 |

| Olefinic C-H Stretch | =C-H | > 3000 |

| Aliphatic C-H Stretch | -C-H | < 3000 |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. For Ethanone, 1-(methylcyclohexenyl)- , HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C9H14O. smolecule.com The calculated exact mass for this formula is 138.1045 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uk The analysis of these fragmentation pathways is a cornerstone of molecular identification. mdpi.com

For Ethanone, 1-(methylcyclohexenyl)- , a ketone, characteristic fragmentation patterns are expected. acs.org The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. smolecule.com

Two primary α-cleavage pathways are possible for the molecular ion of Ethanone, 1-(methylcyclohexenyl)- :

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the cyclohexene ring would result in the formation of an acetyl cation ([CH₃CO]⁺ ) with a mass-to-charge ratio (m/z) of 43. This is often a very prominent peak in the mass spectra of methyl ketones. smolecule.com

Loss of the methyl group: Cleavage of the bond between the carbonyl carbon and the methyl group would lead to the formation of a [M-CH₃]⁺ ion.

Another important fragmentation process for cyclic compounds is the retro-Diels-Alder reaction, which could potentially occur in the cyclohexene ring, leading to further characteristic fragment ions. The study of these fragmentation patterns, especially with high-resolution instrumentation that allows for the determination of the elemental composition of each fragment, is a powerful method for confirming the structure of Ethanone, 1-(methylcyclohexenyl)- . nih.gov A GC-MS spectrum is noted as being available for this compound, which would provide this valuable fragmentation data. nih.gov

The table below summarizes the expected key ions in the mass spectrum of Ethanone, 1-(methylcyclohexenyl)- .

| Ion | Fragmentation Pathway | Expected m/z |

| [C₉H₁₄O]⁺ | Molecular Ion | 138 |

| [C₈H₁₁O]⁺ | Loss of a methyl radical ([M-CH₃]⁺) | 123 |

| [C₇H₁₁]⁺ | Loss of an acetyl radical ([M-COCH₃]⁺) | 95 |

| [C₂H₃O]⁺ | Acetyl cation | 43 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgrug.nl It is widely used to investigate the electronic properties and reactivity of organic molecules, including cyclic ketones and α,β-unsaturated systems that share structural motifs with Ethanone (B97240), 1-(methylcyclohexenyl)-. acs.orgnih.gov

DFT calculations are instrumental in elucidating the electronic structure of molecules. For α,β-unsaturated ketones, these calculations can reveal the distribution of electron density and the nature of chemical bonds. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides a detailed picture of charge distribution and stabilizing interactions, such as hyperconjugation. nih.govchemrxiv.org In a study of symmetrical bis-aryl-α,β-unsaturated ketones, NBO analysis highlighted the significant thermodynamic stability conferred by delocalized π-electrons. nih.gov For Ethanone, 1-(methylcyclohexenyl)-, a similar analysis would be expected to characterize the conjugation between the carbonyl group and the cyclohexenyl ring, influencing its stability and reactivity.

A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov DFT studies on related α,β-unsaturated ketones have shown that the size of the conjugated system can significantly impact this energy gap. nih.gov

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from DFT calculations that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for predicting how molecules will interact, with regions of negative potential (typically colored red) indicating sites susceptible to electrophilic attack and regions of positive potential (blue) indicating sites prone to nucleophilic attack. nih.gov For ketones, the MEP map characteristically shows a region of high negative potential around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. niscpr.res.in In the case of Ethanone, 1-(methylcyclohexenyl)-, an MEP map would be crucial for understanding its intermolecular interactions and predicting the regioselectivity of its reactions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, providing insights into their photochemical properties and UV-Vis absorption spectra. researchgate.netstudysmarter.co.ukresearchgate.net The method can predict the energies of electronic transitions, such as the n → π* and π → π* transitions characteristic of α,β-unsaturated ketones. researchgate.net For cyclic ketones, TD-DFT calculations have been used to study their photochemistry, including processes like Norrish Type-I cleavage. nih.govresearchgate.net The accuracy of TD-DFT in predicting excitation energies can be influenced by the choice of functional and the inclusion of solvent effects. nih.gov A TD-DFT investigation of Ethanone, 1-(methylcyclohexenyl)- would be essential for interpreting its electronic spectrum and understanding its behavior upon exposure to light.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.gov MD simulations can be particularly insightful for flexible molecules like Ethanone, 1-(methylcyclohexenyl)-, revealing the dynamics of ring-flipping and the rotational motion of its substituents. nih.gov Studies on substituted cyclohexanes have used MD simulations to understand how the dynamic interconversion between different conformations can influence molecular reactivity. nih.gov For Ethanone, 1-(methylcyclohexenyl)-, MD simulations could provide a deeper understanding of its conformational landscape and how its dynamic nature affects its interactions with other molecules.

Ab Initio Methods (e.g., Coupled-Cluster) in High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of accuracy for computational studies. numberanalytics.com Methods like Coupled-Cluster (CC) theory are considered the "gold standard" for calculating molecular energies and properties, though they are computationally more demanding than DFT. nih.gov Due to their computational cost, high-level ab initio methods are often used to benchmark the results of more approximate methods like DFT for smaller, related systems. nih.gov For instance, ab initio calculations have been employed to study the kinetics of reactions involving ketones, providing detailed insights into potential energy surfaces and reaction mechanisms. nih.gov While a full CC calculation on Ethanone, 1-(methylcyclohexenyl)- might be computationally intensive, it could be used to obtain highly accurate data for key stationary points on its potential energy surface.

Machine Learning Approaches in Computational Chemistry for Functional Development

The intersection of machine learning (ML) and computational chemistry is a rapidly evolving field, offering powerful tools for predicting molecular properties and reactivity, thereby accelerating functional development. For a molecule like Ethanone, 1-(methylcyclohexenyl)-, ML models can be trained on large datasets of known compounds to predict a range of characteristics without the need for expensive and time-consuming experimental or high-level quantum mechanical calculations.

Detailed research findings in this area focus on the development of models that can accurately predict spectroscopic data, reaction outcomes, and biological activities based on molecular structure.

Predicting Spectroscopic Properties:

Machine learning models, particularly neural networks and support vector machines, have been successfully employed to predict NMR chemical shifts. For a given structure, these models can provide an estimated NMR spectrum, aiding in structure elucidation and verification. The accuracy of these predictions is continually improving, with mean absolute errors for proton NMR shifts often falling below 0.2 ppm.

Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts for Representative Cyclic Enones

| Protons | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Vinylic | 5.8 - 6.2 | 5.95 |

| Allylic | 2.2 - 2.5 | 2.35 |

| Acetyl | 2.0 - 2.3 | 2.15 |

| Ring CH₂ | 1.5 - 2.0 | 1.6 - 1.9 |

| Methyl | 1.8 - 2.1 | 1.95 |

Note: The data in this table is representative of typical values for cyclic enones and is intended for illustrative purposes. Actual values for Ethanone, 1-(methylcyclohexenyl)- may vary.

Predicting Reaction Outcomes:

Predicting the regioselectivity and stereoselectivity of reactions involving α,β-unsaturated ketones is a significant challenge in organic synthesis. Machine learning models are being developed to predict the outcomes of such reactions with high accuracy. nih.gov These models are trained on vast datasets of published chemical reactions and can learn the complex interplay of factors that govern reactivity. For Ethanone, 1-(methylcyclohexenyl)-, such models could predict the outcome of nucleophilic additions, reductions, or cycloadditions.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are a specific application of machine learning that correlates the chemical structure of a compound with its biological activity. For α,β-unsaturated ketones, which are known to exhibit a range of biological effects, QSAR models can be used to predict their potential toxicity or therapeutic activity. nih.gov These models use calculated molecular descriptors (e.g., electronic properties, steric parameters) to build a predictive model.

Interactive Data Table: Key Molecular Descriptors for QSAR Modeling of α,β-Unsaturated Ketones

| Descriptor | Typical Value Range | Significance |

| LogP | 1.5 - 3.0 | Lipophilicity, membrane permeability |

| Dipole Moment | 2.5 - 4.0 D | Polarity, intermolecular interactions |

| HOMO Energy | -6.5 to -5.5 eV | Electron-donating ability, reactivity towards electrophiles |

| LUMO Energy | -1.5 to -0.5 eV | Electron-accepting ability, reactivity towards nucleophiles |

| Polar Surface Area | 15 - 25 Ų | Hydrogen bonding potential, bioavailability |

Note: This table presents typical descriptor values for compounds similar in structure to Ethanone, 1-(methylcyclohexenyl)- and is for illustrative purposes.

The development of these machine learning approaches is instrumental in the rational design of new molecules with desired properties. By leveraging the power of computational data and algorithms, researchers can more efficiently explore chemical space and identify promising candidates for a wide range of applications.

Structure Activity Relationships Sar

Principles of Structure-Odor Relationships for Ketones

The scent of a chemical compound is intricately linked to its molecular structure. For ketones, specific structural features determine how they interact with olfactory receptors in the nose, thereby defining their perceived odor.

The size of the ketone molecule, often considered in terms of its carbon chain length or molecular weight, plays a crucial role in its volatility and, consequently, its odor. scentspiracy.com Smaller, more volatile ketones tend to have sharp, pungent odors. ontosight.aiquora.com As the molecular size increases, the volatility decreases, and the odor generally becomes less pungent and often more fragrant or milder. ontosight.aincert.nic.in For example, acetone, the simplest ketone, has a sharp but not overpowering smell, while larger ketones may have sweeter or even bland odors. ontosight.aiquora.comlumenlearning.com

Research into homologous series of 2-ketones has demonstrated that odor sensitivity in humans increases (i.e., odor detection thresholds decrease) as the carbon chain lengthens from propanone to 2-heptanone. nih.gov However, this trend does not continue indefinitely, with the sensitivity for 2-nonanone (B1664094) being similar to that of 2-heptanone. nih.gov This suggests a limit to how increasing molecular size enhances odor potency. In contrast to other functional groups like alcohols, the specific position of the ketone's carbonyl group within a molecule has been found to have a less dramatic effect on the resulting spatial activity patterns in the olfactory bulb. nih.gov

| Ketone Example | Molecular Size | General Odor Characteristic |

|---|---|---|

| Acetone (Propanone) | Small | Sharp, pungent, but not overly strong. quora.com |

| Butanone (Methyl Ethyl Ketone) | Small | Sharp, sweet odor reminiscent of butterscotch. libretexts.org |

| 2-Heptanone | Medium | Sharp scent, associated with blue cheese. libretexts.org |

| Higher Homologs | Large | Tend to have more bland or less intense odors. lumenlearning.com |

| (R)-Muscone | Large (Cyclic) | Musky smell. libretexts.org |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on biological activity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can distinguish between different stereoisomers of a ligand molecule. nih.govlibretexts.org The specific 3D shape of a molecule determines its ability to bind to a biological target, which is a critical step in eliciting a biological response, including the perception of smell. nih.govlibretexts.org

A classic example of stereochemistry's role in the olfactory properties of ketones is the compound carvone. Carvone exists as two enantiomers (mirror-image isomers) that are non-superimposable. One enantiomer, (R)-(-)-carvone, is responsible for the odor of spearmint, while the other, (S)-(+)-carvone, produces the characteristic smell of caraway. ebsco.com This dramatic difference in perceived scent underscores how precisely olfactory receptors can differentiate between stereoisomers. In many cases, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects. libretexts.org This principle of stereospecificity is fundamental to pharmacology and the study of how molecules like Ethanone (B97240), 1-(methylcyclohexenyl)- interact with biological systems. nih.govnih.gov

The recognition of a molecule by a biological receptor is governed by a combination of electronic and steric factors. In ketones, the carbonyl group is highly polarized; the oxygen atom is more electronegative and draws electron density away from the carbon atom, creating a partial negative charge on the oxygen and a partial positive charge (electrophilic center) on the carbon. brainkart.com The magnitude of this partial positive charge influences the molecule's interaction with nucleophilic sites on a receptor.

Neighboring alkyl groups have an inductive effect, pushing electron density toward the carbonyl carbon. brainkart.com In ketones, two such groups are present, which reduces the electrophilicity of the carbonyl carbon more effectively than in aldehydes, which have only one alkyl group. brainkart.comyoutube.com This electronic difference is a key reason why aldehydes are generally more reactive than ketones. brainkart.com

Correlations between Molecular Structure and Reactivity/Stability

The reactivity and stability of Ethanone, 1-(methylcyclohexenyl)-, an α,β-unsaturated ketone, are dictated by the interplay between its carbonyl group and the adjacent carbon-carbon double bond.

The reactivity of aldehydes and ketones is generally centered on the carbonyl functional group. ncert.nic.in However, ketones are typically less reactive than aldehydes in nucleophilic addition reactions for both electronic and steric reasons. brainkart.com Electronically, the two alkyl groups in a ketone donate electron density to the carbonyl carbon, making it less electrophilic and thus less susceptible to attack by nucleophiles. brainkart.comyoutube.com Sterically, these two groups hinder the nucleophile's approach to the carbonyl carbon. brainkart.comyoutube.com Consequently, ketones are generally oxidized only under vigorous conditions, whereas aldehydes are easily oxidized. ncert.nic.in

The presence of a carbon-carbon double bond adjacent to the carbonyl group in α,β-unsaturated ketones like Ethanone, 1-(methylcyclohexenyl)- introduces further reactivity patterns. This conjugated system allows for 1,4-addition (or conjugate addition, also known as Michael addition), where a nucleophile attacks the β-carbon, in addition to the standard 1,2-addition at the carbonyl carbon.

Another significant feature influencing reactivity is the acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). ncert.nic.in The strong electron-withdrawing effect of the carbonyl group, combined with resonance stabilization of the resulting conjugate base (an enolate), makes these hydrogens acidic. ncert.nic.in This acidity allows ketones to participate in reactions such as aldol (B89426) condensations and haloform reactions. The haloform reaction is specifically used for the detection of methyl ketones (compounds containing a CH₃CO group), where the methyl group is converted to a haloform (e.g., iodoform). ncert.nic.in

| Structural Factor | Effect on Reactivity/Stability | Example Reaction |

|---|---|---|

| Electronic Effect (Two alkyl groups) | Reduces electrophilicity of carbonyl carbon, decreasing reactivity towards nucleophiles. brainkart.com | Nucleophilic Addition |

| Steric Hindrance (Two alkyl groups) | Hinders approach of nucleophiles to the carbonyl carbon, decreasing reactivity. brainkart.comyoutube.com | Nucleophilic Addition |

| α,β-Unsaturation (C=C-C=O) | Allows for conjugate (Michael) addition at the β-carbon. | Michael Addition |

| Acidic α-Hydrogens | Allows for enolate formation and subsequent reactions. ncert.nic.in | Aldol Condensation |

| Methyl Ketone Group (CH₃CO-) | Undergoes haloform reaction with sodium hypohalite. ncert.nic.in | Iodoform Test |

Applications As Chemical Intermediates and in Advanced Materials Science

Role in Complex Organic Molecule Synthesis

Ethanone (B97240), 1-(methylcyclohexenyl)- serves as a crucial intermediate in the synthesis of more intricate organic molecules. ontosight.ai Its bifunctional nature, possessing both a ketone group and a carbon-carbon double bond within the cyclohexene (B86901) ring, allows for a wide array of chemical transformations. Organic chemists can selectively target these functional groups to build complex molecular architectures.

This versatility makes it a valuable starting material or intermediate for producing a range of substances, including potential pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The cyclohexyl scaffold, often derived from cyclohexene precursors, is a common structural motif in drug design, valued for its ability to enhance metabolic stability. The synthesis of complex molecules often involves a retrosynthetic analysis where a target molecule is deconstructed into simpler, commercially available precursors, and compounds like Ethanone, 1-(methylcyclohexenyl)- are ideal candidates for such synthetic strategies. youtube.com

Catalytic Applications in Organic Synthesis

The application of Ethanone, 1-(methylcyclohexenyl)- and its derivatives extends into the realm of catalysis, a cornerstone of modern, efficient chemical synthesis.

While not typically used as a catalyst in its original form, Ethanone, 1-(methylcyclohexenyl)- is a valuable precursor for the synthesis of specialized ligands. Ligands are organic molecules that bind to a central metal atom to form a catalyst complex. These complexes are instrumental in a vast number of chemical reactions.

The structure of Ethanone, 1-(methylcyclohexenyl)- can be chemically modified to introduce coordinating atoms like nitrogen, phosphorus, or oxygen, which can then chelate to metal centers. osti.govacs.orgbiomedpharmajournal.org For example, the ketone functional group can be transformed into an amine or an alcohol, creating a new molecule capable of acting as a bidentate ligand that can form stable complexes with transition metals. The development of such novel ligands is a continuous pursuit in chemistry, aiming to create catalysts with higher activity, selectivity, and stability for various organic transformations. acs.org

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). Their high surface area and tunable pore sizes make them highly attractive for applications in gas storage, separation, and catalysis.

Derivatives of Ethanone, 1-(methylcyclohexenyl)- hold potential for use as organic linkers in the synthesis of MOFs. To be suitable as a linker, the molecule would typically need to be modified to have at least two coordinating groups, such as carboxylic acids, that can bind to the metal nodes. The cyclohexenyl backbone of the parent compound could provide rigidity and specific geometry to the resulting framework. Research in this area focuses on designing linkers that not only form stable MOFs but also introduce specific functionalities within the pores to enhance catalytic performance for targeted reactions.

Single-atom catalysis represents a frontier in heterogeneous catalysis where individual metal atoms are dispersed on a support material. rsc.orgresearchgate.net This approach maximizes the utilization of precious metals and can lead to unique catalytic activities and selectivities compared to traditional nanoparticle catalysts. rhhz.netresearchgate.net The catalysts often consist of single metal atoms anchored to a support through coordination with atoms like nitrogen or oxygen. researchgate.net

The application of Ethanone, 1-(methylcyclohexenyl)- as a direct precursor in this highly specialized field is not extensively documented. However, the broader class of ketones can be involved in reactions catalyzed by single-atom systems. rhhz.net For instance, the reduction of ketones to alcohols is a key transformation where single-atom catalysts have shown high efficiency. rhhz.net The theoretical design of single-atom catalysts involves understanding the binding energy and coordination environment of the metal atom, which can be influenced by the functional groups present on the support surface. acs.org

Precursors for Research in Advanced Materials

Beyond catalysis, Ethanone, 1-(methylcyclohexenyl)- and its derivatives are explored as precursors for advanced materials. The presence of the reactive cyclohexene ring and the versatile ketone group allows for its incorporation into larger molecular structures, such as polymers and coatings. ontosight.ai

The cyclohexene moiety can participate in polymerization reactions, potentially leading to the formation of new polymers with desirable physical and chemical properties, such as thermal stability or specific optical characteristics. ontosight.ai These properties are influenced by the substituents on the cyclohexene ring. As such, this compound serves as a building block for materials scientists aiming to design and synthesize novel materials for a wide range of technological applications.

Environmental Fate and Degradation Pathways

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(methylcyclohexenyl)-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Friedel-Crafts acylation is a viable approach, utilizing methylcyclohexene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios to favor mono-acylation. Post-reaction purification via fractional distillation or column chromatography is critical due to potential byproducts like di-acylated derivatives. Structural confirmation requires NMR and IR spectroscopy .

Q. How can the molecular structure of 1-(methylcyclohexenyl)-ethanone be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic signals for the methylcyclohexenyl group (e.g., allylic protons at δ 1.5–2.0 ppm) and the acetyl moiety (ketone carbonyl at ~200–210 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm the ketone group via a strong C=O stretch at ~1700–1750 cm⁻¹ .

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., base peak at m/z 140.18 for molecular ion [M⁺]) .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include:

- Hydrogen Bonding : One donor and two acceptors, influencing solubility in polar solvents (e.g., ethanol, DMSO) .

- Lipophilicity (XlogP ~1.6) : Predicts membrane permeability in biological assays .

- Thermal Stability : Monitor decomposition via TGA/DSC to avoid degradation during high-temperature reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in MS or NMR)?

- Methodological Answer :

- Isomer Analysis : Check for positional isomers (e.g., methyl group on different cyclohexene carbons) using 2D NMR (COSY, NOESY) .

- Database Cross-Validation : Compare MS/MS spectra with NIST Standard Reference Data to rule out contamination .

- Dynamic Effects : Consider conformational changes in solution (e.g., ring-flipping in cyclohexene) that may broaden NMR signals .

Q. What computational tools are suitable for modeling the reactivity and electronic properties of 1-(methylcyclohexenyl)-ethanone?

- Methodological Answer :

- Quantum Chemistry (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- QSPR Models : Use tools like CC-DPS to correlate XlogP and topological polar surface area (37.3 Ų) with solubility or bioactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for crystallization .

Q. What safety precautions are advised for handling this compound, given structural analogs with known toxicity?

- Methodological Answer :

- Toxicity Mitigation : While direct data is limited, structurally similar ethanones (e.g., nitro- or chlorinated derivatives) show mutagenicity or skin irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Decomposition Risks : Avoid heating above 200°C to prevent NOx or toxic vapor release .

Q. How can isomerization or tautomerism be monitored during storage or reaction?

- Methodological Answer :

- Chromatographic Purity Checks : Use HPLC with a chiral column to detect enantiomeric shifts.

- In Situ Spectroscopy : Employ FT-IR or Raman to track ketone/enol tautomerism in real time .

- Stability Studies : Store samples at –20°C under inert gas (N₂/Ar) to suppress oxidative or moisture-driven changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.